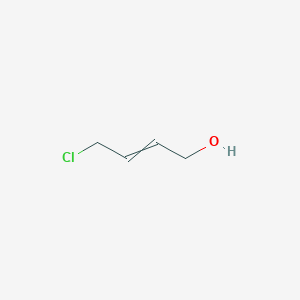
TRANS-4-CHLORO-2-BUTENE-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRANS-4-CHLORO-2-BUTENE-1-OL is an organic compound with the molecular formula C4H7ClO It is a chlorinated alcohol that features both an alkene and an alcohol functional group
准备方法
Synthetic Routes and Reaction Conditions: TRANS-4-CHLORO-2-BUTENE-1-OL can be synthesized through several methods. One common approach involves the chlorination of butene followed by hydrolysis. For instance, 1,3-dichloro-2-butene can be treated with sodium carbonate in the presence of a reflux condenser to yield 1-chloro-2-butene-4-ol . Another method involves the addition of hydrogen chloride to butadiene, followed by hydrolysis .
Industrial Production Methods: Industrial production of 1-chloro-2-butene-4-ol typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures can optimize the production process.
化学反应分析
TRANS-4-CHLORO-2-BUTENE-1-OL undergoes various chemical reactions due to the presence of both the alkene and alcohol functional groups.
Types of Reactions:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products:
Oxidation: 1-Chloro-2-butene-4-al, 1-chloro-2-butenoic acid.
Reduction: 1-Chloro-2-butanol.
Substitution: 2-Buten-1-ol, 3-Buten-2-ol.
科学研究应用
Organic Synthesis
Trans-4-chloro-2-butene-1-ol serves as an important intermediate in the synthesis of various chlorinated compounds and alcohols. Its utility in organic synthesis can be summarized as follows:
| Reaction Type | Products | Reagents |
|---|---|---|
| Oxidation | Aldehydes, Carboxylic acids | Potassium permanganate, CrO |
| Reduction | Saturated alcohols | Lithium aluminum hydride, NaBH4 |
| Substitution | Other alcohols (e.g., 2-buten-1-ol) | Hydroxide ions |
The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and can be reduced to yield saturated alcohols. Additionally, the chlorine atom can be substituted with other nucleophiles, facilitating the formation of different alcohols.
Biological Research
This compound is being investigated for its potential biological activity. Studies indicate that it may interact with various biological pathways, particularly through its irritant effects on mucous membranes and skin. The compound's dual functional groups allow it to participate in biochemical processes that could affect enzyme activity and metabolic pathways.
Case Study: Biological Interactions
Research has shown that this compound activates sensory neurons involved in pain and irritation responses. This suggests potential applications in understanding pain signaling pathways and developing therapeutic agents targeting these pathways.
Pharmaceutical Development
Ongoing research explores this compound's role as a precursor in drug synthesis. Its ability to participate in various chemical reactions makes it a valuable building block for developing biologically active compounds.
Example Applications
The compound has been utilized in synthesizing chiral drugs, which are essential for pharmaceutical applications due to their specific biological activities. For instance, it can serve as an intermediate in producing compounds with therapeutic effects on cardiovascular diseases .
Industrial Applications
In industrial settings, this compound is used in the production of polymers, resins, and other chemicals. Its properties make it suitable for various applications in materials science.
| Industry | Application |
|---|---|
| Polymer Production | Used as a monomer for synthesizing new materials |
| Chemical Manufacturing | Intermediate for producing specialty chemicals |
作用机制
The mechanism of action of TRANS-4-CHLORO-2-BUTENE-1-OL involves its interaction with various molecular targets. The alkene group can participate in addition reactions, while the alcohol group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound versatile in different applications .
相似化合物的比较
TRANS-4-CHLORO-2-BUTENE-1-OL can be compared with other similar compounds, such as:
1-Chloro-2-butene: Similar structure but lacks the alcohol group, making it less reactive in certain reactions.
2-Buten-1-ol: Contains an alcohol group but lacks the chlorine atom, affecting its reactivity and applications.
3-Chloro-2-buten-1-ol: Another chlorinated alcohol with different positioning of functional groups, leading to varied chemical behavior
These comparisons highlight the unique properties of this compound, particularly its dual functionality, which allows it to participate in a wide range of chemical reactions and applications.
属性
分子式 |
C4H7ClO |
|---|---|
分子量 |
106.55 g/mol |
IUPAC 名称 |
4-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2 |
InChI 键 |
WVRLAHTVGOLBEB-UHFFFAOYSA-N |
规范 SMILES |
C(C=CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















